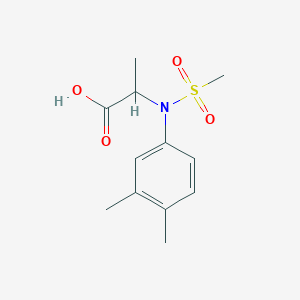
N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 271.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine is an amino acid derivative that has garnered interest in various fields of biological research due to its unique structure and potential therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C12H17NO4S and a molecular weight of approximately 271.33 g/mol. Its structure features a dimethylphenyl group and a methylsulfonyl moiety attached to the alanine backbone, which contributes to its reactivity and biological profile.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Analgesic Properties : The compound has been studied for its potential to alleviate pain. Animal model studies have shown that it can effectively reduce pain responses, suggesting possible applications in pain management therapies.
- Anti-inflammatory Effects : Inflammation reduction has been observed in various experimental setups, indicating its utility in treating inflammatory conditions.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, analogs of this compound have demonstrated significant cytotoxicity against human leukemia cell lines with IC50 values as low as 0.3 µM, indicating potent anticancer properties compared to its parent compounds .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide structure may interact with enzymes by mimicking natural substrates or binding to active sites, disrupting normal enzymatic functions.
- Receptor Interaction : The compound may modulate pain receptors or inflammatory pathways. Studies have indicated potential interactions with specific receptors involved in nociception and inflammation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study involving the synthesis of analogs based on this compound demonstrated enhanced potency against cancer cells. The most potent analog exhibited an IC50 value significantly lower than that of the original compound, showcasing a 25-fold increase in activity against various cancer cell lines . This finding suggests that structural modifications can lead to improved therapeutic efficacy.
特性
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8-5-6-11(7-9(8)2)13(18(4,16)17)10(3)12(14)15/h5-7,10H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIGSZWKAUAIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C(C)C(=O)O)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













